

CCT241736: A Technical Guide to Dual FLT3 and Aurora Kinase Inhibition

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Compound of Interest

Compound Name: CCT241736

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Introduction

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), and the development of resistance to selective FLT3 inhibitors, often through secondary mutations in the tyrosine kinase domain (TKD), presents a significant clinical challenge.[1][3] By simultaneously targeting both FLT3 and Aurora kinases, **CCT241736** offers a therapeutic strategy to overcome this resistance and induce apoptosis in AML cells.[1][2] This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the evaluation of **CCT241736**.

Mechanism of Action

FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations such as internal tandem duplications (FLT3-ITD), drives cell proliferation and survival through downstream pathways including PI3K/AKT and RAS/MAPK.[4][5][6] Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[7][8][9] **CCT241736**'s dual-action mechanism involves the direct inhibition of FLT3 kinase activity, including common resistance-conferring mutants, and the disruption of mitosis through the inhibition of Aurora kinases. This combined effect leads to the induction of apoptosis, as evidenced by the cleavage of PARP and downregulation of survivin.[10][11]

Quantitative Data

The following tables summarize the key quantitative data for **CCT241736**, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Potency of **CCT241736** and Comparator Compounds

| Compound | Target | Potency (IC50/Kd, μ M) |
|------------|--------------|----------------------------|
| CCT241736 | FLT3 | 0.035 (IC50) |
| FLT3 (WT) | 0.006 (Kd) | |
| FLT3-ITD | 0.038 (Kd) | |
| FLT3-D835Y | 0.014 (Kd) | |
| Aurora A | 0.015 (IC50) | |
| Aurora B | 0.1 (IC50) | |
| MLN518 | FLT3 (WT) | 0.003 (Kd) |
| FLT3-ITD | 0.009 (Kd) | |
| FLT3-D835Y | 1.8 (Kd) | |

Data sourced from multiple studies.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 2: Cellular Activity of **CCT241736** in AML Cell Lines

| Cell Line | FLT3 Status | Compound | GI50/EC50 (μM) |
|-------------|----------------|-----------|----------------|
| MOLM-13 | FLT3-ITD | CCT241736 | 0.1 |
| MLN518 | 0.034 | | |
| MV-4-11 | FLT3-ITD | CCT241736 | 0.29 |
| MLN518 | 0.11 | | |
| KG-1a | FLT3-WT | CCT241736 | 1 |
| MLN518 | >20 | | |
| MOLM-13-RES | FLT3-ITD/D835Y | CCT241736 | 0.18 |
| MLN518 | 3.57 | | |

GI50/EC50 values were determined after a 72-hour incubation period.[\[10\]](#)[\[12\]](#)[\[13\]](#)

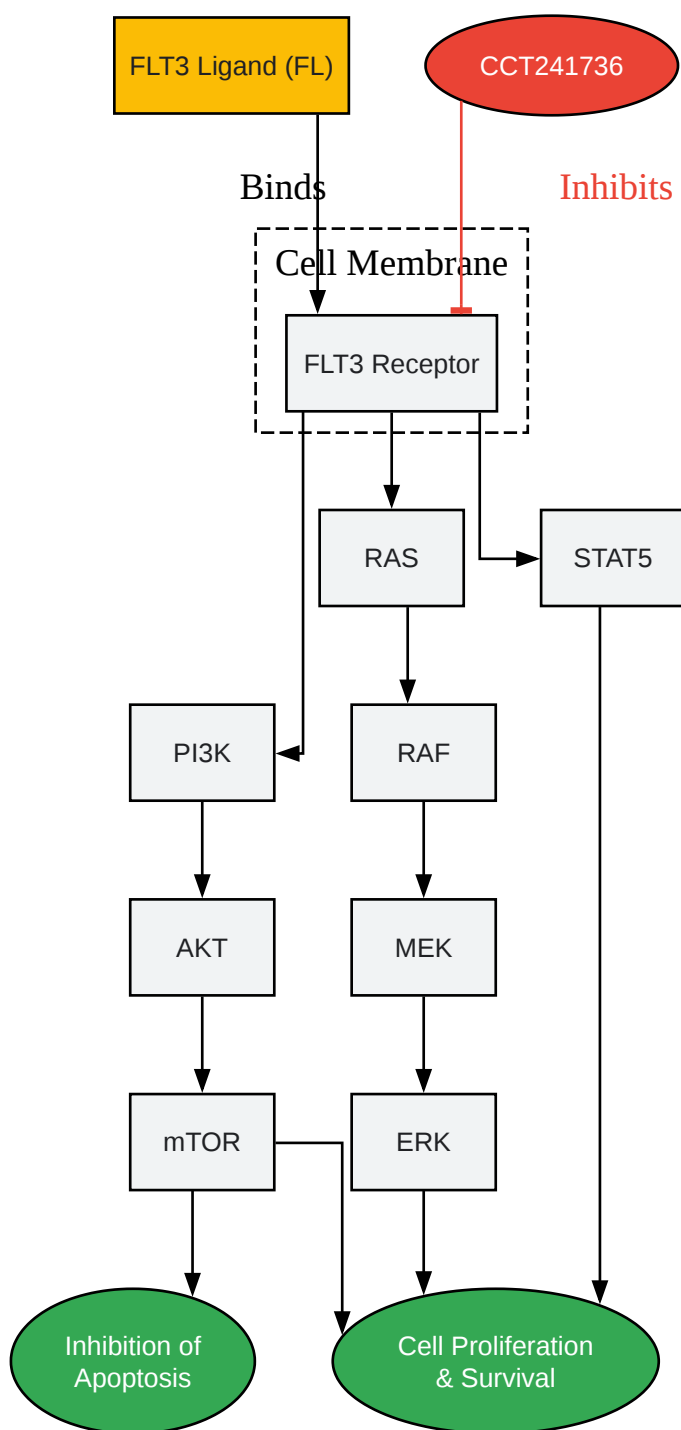
Table 3: Preclinical Pharmacokinetic and Safety Profile of **CCT241736**

| Parameter | Species | Value |
|----------------------------|-----------|---------------------------------|
| Clearance | Mouse | 48 mL/min/kg |
| | Rat | 4.57 mL/min/kg |
| Oral Bioavailability | Mouse/Rat | 79-100% |
| hERG Inhibition | In vitro | IC50 > 25 μM |
| Cytochrome P450 Inhibition | In vitro | IC50 > 10 μM for major isoforms |

Data sourced from preclinical studies.[\[13\]](#)[\[14\]](#)

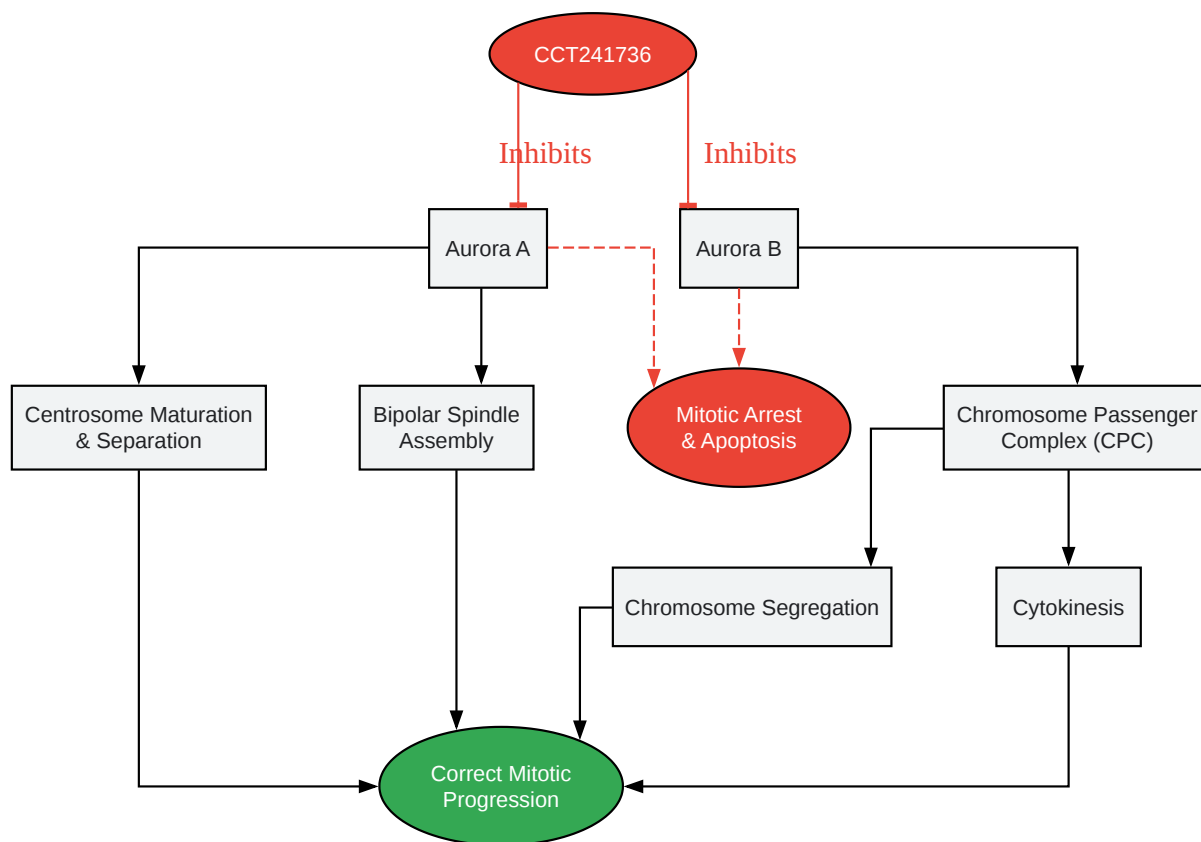
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by **CCT241736** and the general workflow for its preclinical evaluation.



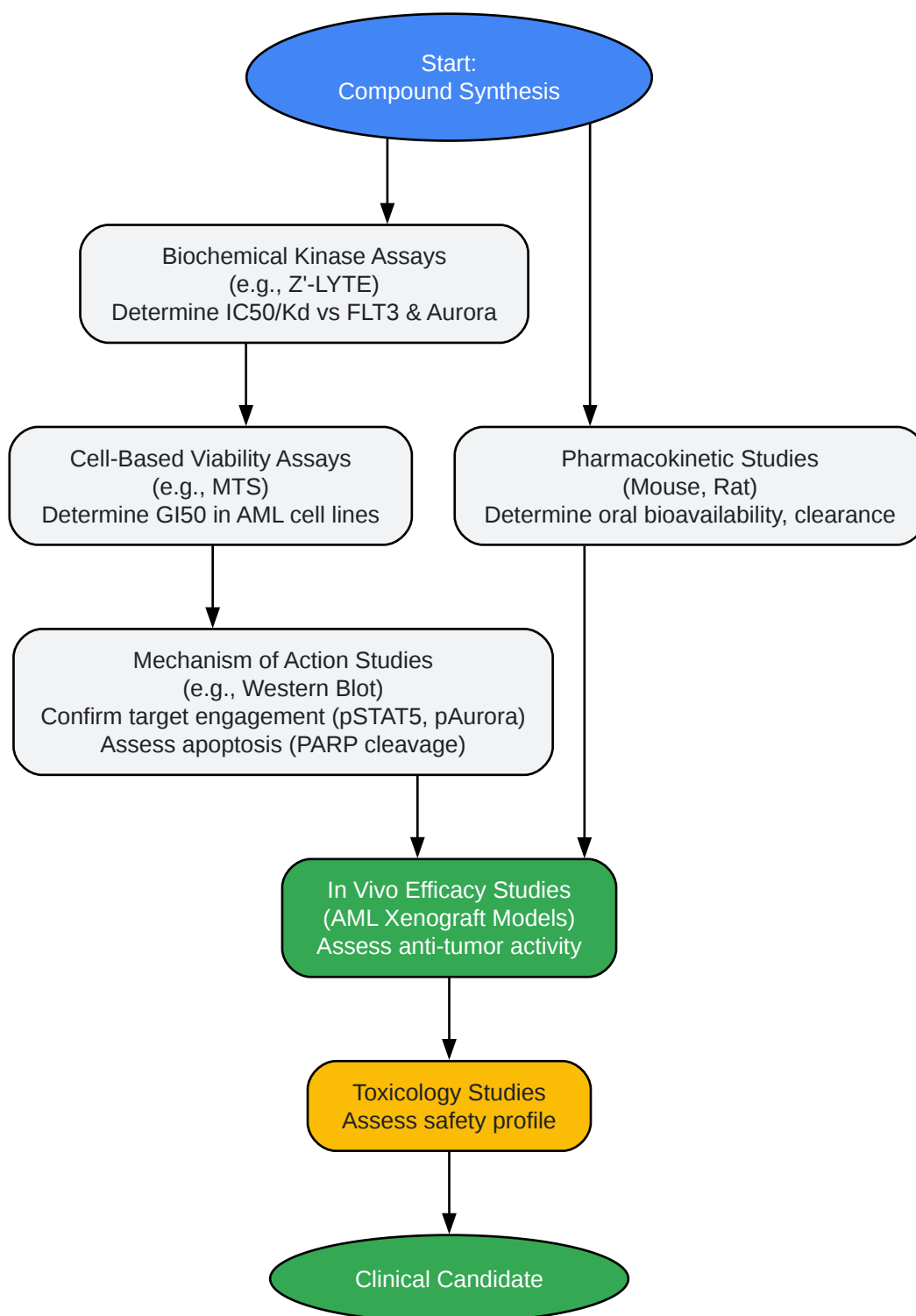
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Caption: FLT3 Signaling Pathway and Inhibition by **CCT241736**.



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Caption: Aurora Kinase Pathway and Inhibition by **CCT241736**.



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Caption: Preclinical Evaluation Workflow for **CCT241736**.

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies of **CCT241736** and related compounds.

Protocol 1: Biochemical Kinase Inhibition Assay (Z'-LYTE™ Based)

This protocol outlines the determination of a compound's inhibitory activity against purified FLT3 and Aurora kinases.

- Reagent Preparation:
 - Prepare a 2X kinase/substrate solution containing the purified kinase (e.g., FLT3, Aurora A) and its specific FRET-peptide substrate in a kinase assay buffer.
 - Prepare a 2X ATP solution. The final ATP concentration should be at or near the K_m for the specific kinase.
 - Serially dilute **CCT241736** in kinase assay buffer containing a constant percentage of DMSO (e.g., not exceeding 1% in the final reaction).
- Kinase Reaction:
 - Add 5 μ L of the diluted **CCT241736** or vehicle control (DMSO in assay buffer) to the wells of a white, low-volume 384-well assay plate.
 - Add 10 μ L of the 2X kinase/substrate mixture to each well.
 - Pre-incubate the plate at room temperature for 10 minutes.
 - Initiate the kinase reaction by adding 10 μ L of the 2X ATP solution to each well.
 - Incubate the plate at 30°C for 60 minutes.
- Detection:

- Add a development reagent (a site-specific protease) to each well to terminate the kinase reaction. This protease will cleave the non-phosphorylated FRET-peptides.
- Incubate at room temperature as per the manufacturer's instructions (e.g., 60 minutes).
- Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., Coumarin at 445 nm) and acceptor (e.g., Fluorescein at 520 nm) fluorophores after excitation at 400 nm.
- Data Analysis:
 - Calculate the emission ratio (Coumarin/Fluorescein).
 - Determine the percentage of inhibition based on controls (0% inhibition with active kinase, 100% inhibition with no kinase).
 - Plot the percentage of inhibition against the logarithm of the **CCT241736** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[\[15\]](#)[\[16\]](#)
[\[17\]](#)

Protocol 2: Cell Viability (MTS) Assay

This protocol measures the effect of **CCT241736** on the viability of AML cell lines.

- Cell Seeding:
 - Seed AML cells (e.g., MOLM-13, MV-4-11) into 96-well plates at a density of 2×10^5 cells per 100 μ L of complete culture medium.[\[10\]](#)
- Compound Treatment:
 - Prepare serial dilutions of **CCT241736** in culture medium.
 - Add the diluted compound or vehicle control (e.g., 0.2% DMSO final concentration) to the appropriate wells.
 - Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[\[10\]](#)

- MTS Reagent Addition:
 - Add 20 μ L of CellTiter 96 AQueous One Solution Reagent (MTS) to each well.[\[18\]](#)[\[19\]](#)
 - Incubate the plate for 1 to 4 hours at 37°C.
- Data Acquisition and Analysis:
 - Measure the absorbance at 490 nm using a microplate reader.[\[10\]](#)
 - Subtract the background absorbance from wells containing medium only.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the **CCT241736** concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Immunoblotting for Signaling and Apoptosis Markers

This protocol is for detecting changes in protein expression and phosphorylation indicative of target engagement and apoptosis induction.

- Cell Treatment and Lysis:
 - Plate and treat AML cells with varying concentrations of **CCT241736** for a specified time (e.g., 24 or 48 hours).
 - Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
- Protein Quantification and SDS-PAGE:
 - Determine the protein concentration of the supernatants using a BCA or Bradford assay.
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer and Blocking:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Antibody Incubation:
 - Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include those against:
 - Phospho-STAT5 (Tyr694)
 - Total STAT5
 - Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)
 - PARP (to detect both full-length ~116 kDa and cleaved ~89 kDa fragments)
 - Survivin
 - Actin or Tubulin (as a loading control)
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Detection:
 - Wash the membrane again three times with TBST.
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 4: In Vivo AML Xenograft Efficacy Study

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of **CCT241736**.

- Cell Implantation:
 - Harvest MOLM-13 or MV-4-11 cells from culture.
 - Inject 2×10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[\[10\]](#)[\[24\]](#)
- Tumor Growth and Treatment Initiation:
 - Monitor tumor growth by caliper measurements.
 - When tumors reach a predetermined average size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[\[24\]](#)
- Drug Administration:
 - Administer **CCT241736** orally (p.o.) at specified doses (e.g., 50 or 100 mg/kg, twice daily).[\[14\]](#)
 - Administer the vehicle control to the control group on the same schedule.
 - Monitor animal weights and general health throughout the study.
- Efficacy and Pharmacodynamic Assessment:
 - Continue caliper measurements to monitor tumor volume.
 - At the end of the study, or at specified time points (e.g., 2 hours after the final dose), euthanize the animals.
 - Excise tumors for weight measurement and pharmacodynamic analysis (e.g., immunoblotting for p-STAT5, p-Aurora, and survivin as described in Protocol 3).[\[10\]](#)
- Data Analysis:

- Compare the tumor growth rates and final tumor volumes between the treated and vehicle control groups to determine anti-tumor efficacy.

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